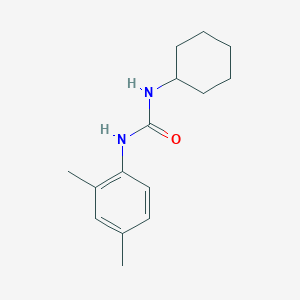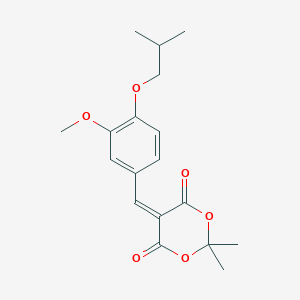
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea, also known as CDU, is a chemical compound that has been widely studied for its potential as a herbicide. It belongs to the class of urea herbicides, which are commonly used to control weeds in crops. CDU has been found to be effective against a broad range of weeds and has shown promise as a selective herbicide. In
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea involves the inhibition of photosynthesis in plants. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea targets the photosystem II (PSII) complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting PSII, N-cyclohexyl-N'-(2,4-dimethylphenyl)urea prevents the production of energy in the form of ATP and NADPH, which ultimately leads to plant death.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has been found to have low toxicity in mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas near water sources. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has also been found to have a low potential for bioaccumulation in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea is also stable under a wide range of conditions, making it a useful tool for studying the effects of herbicides on plants. However, N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has some limitations for lab experiments. It can be difficult to dissolve in water, which can make it challenging to administer to plants. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea can also be expensive to produce, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N'-(2,4-dimethylphenyl)urea. One area of interest is the development of new formulations of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea that can improve its efficacy and reduce its environmental impact. Researchers are also exploring the potential of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea for use in combination with other herbicides to create more effective weed control strategies. Additionally, there is interest in studying the effects of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea on non-target organisms, such as insects and soil microorganisms, to better understand its ecological impact. Finally, researchers are exploring the potential of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea for use in other applications, such as in the treatment of certain diseases.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(2,4-dimethylphenyl)urea involves the reaction of cyclohexylisocyanate with 2,4-dimethylaniline in the presence of a catalyst. The reaction produces N-cyclohexyl-N'-(2,4-dimethylphenyl)urea as a white crystalline solid with a melting point of 146-147°C.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has been extensively studied for its herbicidal properties. It has been found to be effective against a broad range of weeds, including annual and perennial grasses and broadleaf weeds. N-cyclohexyl-N'-(2,4-dimethylphenyl)urea has also shown promise as a selective herbicide, meaning that it can target specific weeds without damaging the crop. This makes it a valuable tool for farmers who want to control weeds while minimizing crop damage.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHHTUXCTXMWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)


![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)


![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)


![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)